molecular formula C11H12O4S B3104380 4-Hydroxybut-2-ynyl 4-methylbenzenesulfonate CAS No. 147743-69-9

4-Hydroxybut-2-ynyl 4-methylbenzenesulfonate

Cat. No. B3104380
M. Wt: 240.28 g/mol
InChI Key: UJHFJIQPCLPZGQ-UHFFFAOYSA-N
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Patent
US07101911B2

Procedure details

At 10° C., a solution of triethylamine (17.5 ml, 128.0 mmol) in absolute dioxane (60 ml) is added dropwise to a solution of but-2-yne-1,4-diol (10 g, 116.1 mmol) and 4-toluenesulfonyl chloride (24.4 g, 128.0 mmol) in absolute dioxane (230 ml), and the mixture is stirred for 2 h. The mixture is then stirred at RT overnight. The reaction mixture is filtered off with suction through kieselguhr, and the filter cake is washed with ethyl acetate (20 ml). The organic phase is concentrated under reduced pressure. Further purification is carried out by chromatography [toluene/acetone (8.5:1.5)] on a silica gel column. This gives the title compound (7.5 g) as a light yellow oil. TLC, silica gel (glass plates), [toluene/acetone (8:2)], Rf=0.49.
Quantity
17.5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH2:8]([OH:13])[C:9]#[C:10][CH2:11][OH:12].[C:14]1([CH3:24])[CH:19]=[CH:18][C:17]([S:20](Cl)(=[O:22])=[O:21])=[CH:16][CH:15]=1>O1CCOCC1>[OH:12][CH2:11][C:10]#[C:9][CH2:8][O:13][S:20]([C:17]1[CH:18]=[CH:19][C:14]([CH3:24])=[CH:15][CH:16]=1)(=[O:22])=[O:21]

Inputs

Step One
Name
Quantity
17.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 g
Type
reactant
Smiles
C(C#CCO)O
Name
Quantity
24.4 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
230 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is then stirred at RT overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered off with suction through kieselguhr
WASH
Type
WASH
Details
the filter cake is washed with ethyl acetate (20 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC#CCOS(=O)(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: CALCULATEDPERCENTYIELD 26.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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